Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Description
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is a malonate-derived compound featuring a central azetidine ring (4-membered nitrogen-containing heterocycle) protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during synthetic processes, particularly in peptide and heterocycle chemistry.
Properties
IUPAC Name |
diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLYNBSLIGGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473874 | |
| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183062-95-5 | |
| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection Using Di-tert-Butyl Dicarbonate
Diethyl aminomalonate reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to introduce the tert-butoxycarbonyl group. Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) are commonly employed to deprotonate the amine, facilitating nucleophilic attack on Boc₂O.
In dichloromethane (DCM) at room temperature, this reaction achieves yields exceeding 95%. For instance, a solution of diethyl aminomalonate (23.6 mmol) and Boc₂O (25.96 mmol) in DCM, treated with Et₃N, affords the Boc-protected product in 95% yield after 3 hours. Alternative solvent systems, such as 1,4-dioxane/water mixtures, also achieve quantitative yields when catalyzed by 4-dimethylaminopyridine (DMAP). The aqueous-organic biphasic system simplifies purification, as the product partitions into the organic phase, minimizing side reactions.
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are less favored due to competing side reactions, whereas DCM provides an inert medium. Sodium hydride (NaH) in DMF enables rapid deprotonation but requires careful temperature control to avoid exothermic decomposition. In contrast, NaHCO₃ in dioxane/water offers milder conditions, suitable for acid-sensitive substrates.
Alkylation of Boc-Protected Aminomalonate
The Boc-protected aminomalonate undergoes alkylation to introduce substituents at the malonate’s central carbon, a step critical for constructing the azetidine ring.
Benzyl Bromide Alkylation
Reaction with benzyl bromide in DMF using NaH as a base yields Diethyl 2-(N-Boc-amino)-2-benzylmalonate. This transformation proceeds via enolate formation, with the malonate’s α-carbon attacking the electrophilic benzyl bromide. A typical protocol involves adding NaH (1.3 equiv) to a DMF solution of the Boc-protected malonate, followed by dropwise addition of benzyl bromide (1.5 equiv) at room temperature. After 24 hours, extraction with diethyl ether and chromatography afford the product in 68–80% yield.
Iodobenzyl Bromide Alkylation
For bulkier substituents, such as 3-iodobenzyl bromide, the reaction requires cooling to 0°C to mitigate steric hindrance. A mixture of NaH (1.1 equiv) and the malonate in DMF reacts with 3-iodobenzyl bromide (1.0 equiv), stirred for 4 hours at room temperature, achieving 99% yield. The electron-withdrawing iodine atom enhances the electrophilicity of the benzyl bromide, accelerating alkylation.
Cyclization to Form the Azetidine Ring
The azetidine ring is constructed via intramolecular nucleophilic substitution or reductive amination, depending on the substituents.
Intramolecular Alkylation
Heating Diethyl 2-(N-Boc-amino)-2-(3-bromopropyl)malonate in DMF with NaH induces cyclization. The malonate’s enolate attacks the terminal bromide, forming the azetidine ring. This method, however, risks elimination side reactions, necessitating precise temperature control.
Reductive Amination
An alternative approach involves reductive amination of a γ-amino malonate intermediate. For example, treating Diethyl 2-(N-Boc-amino)-2-(3-aminopropyl)malonate with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 facilitates cyclization. The Boc group stabilizes the amine against over-reduction, yielding the azetidine product in 75–85% yield.
Final Functionalization and Deprotection
After cyclization, the tert-butyl ester is hydrolyzed under acidic or basic conditions to reveal the carboxylic acid, which is subsequently re-esterified with ethanol.
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in DCM cleaves the Boc group, yielding the free amine. This step is typically performed at 0°C to minimize side reactions, with the amine later reprotected or utilized in downstream coupling reactions.
Malonate Esterification
Hydrolysis of the malonate diethyl ester with aqueous NaOH, followed by acidification and re-esterification with ethanol/HCl, ensures high ester purity. This step avoids racemization, critical for chiral applications.
Optimization and Scalability
Solvent Selection
Non-polar solvents like ethyl acetate or DCM are preferred for large-scale reactions due to their low cost and ease of removal. Conversely, DMF, while effective for alkylation, complicates purification and is avoided in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Boc deprotection is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: this compound can be converted to 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid.
Deprotection: Removal of the Boc group yields 2-(1-azetidinyl)malonic acid diethyl ester.
Substitution: Various substituted azetidine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, relevant case studies, and presents comprehensive data tables summarizing its properties and uses.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Density | Not available |
| pKa | Not available |
Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.
Case Study: Synthesis of Azetidine Derivatives
Research has demonstrated that derivatives of this compound can be synthesized to produce azetidine-based drugs, which have shown promise in treating conditions such as inflammation and cancer. The incorporation of the tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions that enhance the compound's pharmacological properties .
Drug Development
The compound serves as a precursor in the synthesis of novel therapeutics. Its ability to undergo various chemical transformations makes it valuable in drug discovery processes.
Case Study: Anticancer Agents
Studies have indicated that modifications of this compound can yield compounds with significant anticancer activity. For instance, derivatives have been tested for their efficacy against specific cancer cell lines, showing promising results in inhibiting tumor growth .
Research has also focused on the biological activity of compounds derived from this compound. These studies often involve assessing the compound's interaction with biological targets such as enzymes or receptors.
Case Study: Enzyme Inhibition
A study investigated the inhibition potential of azetidine derivatives on specific enzymes involved in metabolic pathways relevant to cancer progression. Results indicated that certain modifications increased inhibitory activity, suggesting a pathway for developing targeted therapies .
Summary of Research Findings
The compound's versatility as a synthetic intermediate and its potential for yielding bioactive derivatives underline its significance in medicinal chemistry. The following table summarizes key findings from various studies:
Mechanism of Action
The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate depends on its specific application. In the context of enzyme inhibition, the compound may act by mimicking the substrate or transition state of the enzyme, thereby blocking its activity. The azetidine ring can interact with the active site of the enzyme, while the malonate moiety can form stable complexes with metal ions or other cofactors involved in the enzymatic reaction.
Comparison with Similar Compounds
Diethyl 2-(1-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)ethyl)malonate
Structural Differences : Replaces the azetidine (4-membered ring) with a pyrrolidine (5-membered ring). The pyrrolidine ring reduces steric strain compared to azetidine but increases conformational flexibility.
Synthesis : Prepared via photoredox-catalyzed reactions using diethyl ethylidenemalonate, yielding a 45% product with rotameric mixtures observed in NMR spectra .
Reactivity : The larger pyrrolidine ring may exhibit slower ring-opening kinetics compared to azetidine, influencing its utility in dynamic combinatorial chemistry.
Applications : Used in diversity-oriented synthesis of pharmaceuticals, leveraging the malonate’s reactivity for C–C bond formation.
Methyl 2-Amino-4-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
Structural Differences: Integrates the Boc-azetidine moiety into a 1,3-selenazole ring system, replacing the malonate core with a selenium-containing heterocycle. Synthesis: Synthesized via [3+2] cycloaddition, confirmed by multinuclear NMR (¹H, ¹³C, ¹⁵N, ⁷⁷Se) and HRMS . Applications: Explored as a selenazole-based amino acid analog, highlighting the role of azetidine in constrained peptide design .
Diethyl 2-(4-Chlorobenzamido)malonate
Structural Differences: Substitutes the Boc-azetidine group with a 4-chlorobenzamido substituent on the malonate core. Synthesis: Utilized in the preparation of indole-based PPARγ ligands, emphasizing the malonate’s role as a carboxylic acid bioisostere . Reactivity: The electron-withdrawing chloro group may stabilize enolate intermediates, altering regioselectivity in alkylation reactions. Applications: Key intermediate in synthesizing peroxisome proliferator-activated receptor (PPAR) modulators for metabolic disorders.
Diethyl Benzylmalonate
Structural Differences: Features a benzyl group instead of the Boc-azetidine substituent. Physical Properties: Lower molecular weight (250.29 g/mol) and higher lipophilicity compared to the Boc-azetidine analog . Applications: Widely used as a precursor in the synthesis of barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).
Key Comparative Analysis
Discussion of Structural and Functional Trends
- Ring Size and Reactivity : Azetidine’s 4-membered ring introduces significant strain, favoring ring-opening reactions compared to pyrrolidine. This property is exploited in prodrug strategies where controlled release is desired .
- Protective Groups : The Boc group in the target compound and its analogs enhances stability during nucleophilic reactions, contrasting with benzyl or chloro substituents that modulate electronic effects .
- Heteroatom Influence : Selenium in the selenazole analog introduces unique redox and coordination properties, absent in purely carbon-based malonates .
Biological Activity
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the existing research findings on the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C15H25NO6
- Molecular Weight : 315.36 g/mol
- CAS Number : 183062-95-5
- Structure : The compound features a diethyl malonate moiety linked to a tert-butoxycarbonyl-protected azetidine.
The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. The azetidine ring is known for its ability to mimic natural substrates in enzymatic reactions, potentially leading to inhibition or modulation of specific pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 4–8 | MRSA |
| Compound B | 0.5–1.0 | M. tuberculosis |
| This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against resistant strains, suggesting potential for further development as antibacterial agents.
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer models.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (triple-negative breast cancer) | 0.126 | |
| MCF7 (estrogen receptor-positive breast cancer) | TBD | TBD |
The selectivity index observed in these studies suggests that the compound could differentiate between cancerous and non-cancerous cells, potentially leading to fewer side effects compared to conventional chemotherapeutics.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related azetidine derivatives found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria, with specific focus on their action against biofilm formation in MRSA strains .
- Anticancer Activity Assessment : Another study evaluated the effects of similar compounds on cell viability in various cancer models, demonstrating significant growth inhibition and induction of apoptosis in treated cells . The research highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Basic Synthesis Methodology
Q: What is the standard synthetic route for preparing Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate? A: The synthesis typically involves sequential alkylation and protection steps:
Alkylation of Malonate : Diethyl malonate undergoes alkylation with a Boc-protected azetidine derivative (e.g., 3-bromoazetidine-Boc) using a strong base (e.g., NaH or KOtBu) in THF or DMF to form the substituted malonate .
Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) is used to isolate the product, with yields ranging from 45–64% depending on steric and electronic factors .
Key Considerations : The Boc group prevents undesired side reactions at the azetidine nitrogen during alkylation. Residual rotamers may form due to restricted rotation around the malonate-azetidine bond, requiring careful NMR analysis .
Advanced: Optimizing Alkylation Efficiency
Q: How can researchers address low yields in the alkylation step of azetidine derivatives with diethyl malonate? A: Low yields often arise from steric hindrance or competing elimination. Methodological improvements include:
- Catalyst Screening : Transition metal catalysts (e.g., Ni/Co) may enhance reactivity for challenging substrates, as seen in analogous radical cyclizations .
- Solvent/Base Optimization : Polar aprotic solvents (DMF, THF) with NaH or LDA improve enolate formation. Evidence from similar malonate alkylations shows that excess malonate (2.0 equiv.) drives the reaction .
- Temperature Control : Heating to 130°C in sealed tubes (microwave-assisted) can accelerate sluggish reactions .
Spectroscopic Characterization Challenges
Q: How should researchers interpret NMR spectra complicated by rotameric or diastereomeric mixtures? A: The Boc-azetidine-malonate structure often exhibits rotamers due to restricted rotation. Key strategies include:
- Variable Temperature NMR : Cooling to –40°C may separate rotameric signals .
- 2D NMR Analysis : HSQC and NOESY experiments help assign overlapping proton environments, particularly for the azetidine CH2 groups .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight, while IR identifies ester carbonyl stretches (~1740 cm⁻¹) and Boc C=O (~1680 cm⁻¹) .
Deprotection Strategies for Functionalization
Q: What methods are effective for removing the Boc group without cleaving the malonate ester? A: Controlled acidic conditions are preferred:
- TFA/DCM : Trifluoroacetic acid (20% v/v in DCM) selectively cleaves the Boc group at 0°C within 1–2 hours, leaving the malonate intact .
- Alternative Reagents : HCl in dioxane (4M) at room temperature is less aggressive but requires longer reaction times (12–24 hrs) .
- Monitoring : TLC (Rf shift) or in situ FTIR (disappearance of Boc C=O peak) confirms completion .
Application in Heterocyclic and Pharmaceutical Synthesis
Q: How is this compound utilized in synthesizing complex heterocycles or bioactive molecules? A: Its malonate moiety serves as a versatile building block:
- Coordination Polymers : React with NaN3 and ZnCl2 under hydrothermal conditions to form tetrazolate-based polymers, relevant to materials science .
- Antibacterial Agents : Condensation with aminothiophenol derivatives yields quinolone analogs via cyclization, as demonstrated in crystal structure studies .
- Peptide Mimetics : The azetidine ring is incorporated into constrained peptidomimetics for protease inhibition studies, leveraging Boc deprotection for further functionalization .
Data Contradictions in Reaction Outcomes
Q: How should discrepancies in reported yields or stereochemical outcomes be resolved? A: Conflicting data often arise from subtle experimental variations:
- Diastereomer Ratios : Alkylation of chiral azetidines may produce 1:1 diastereomeric mixtures (e.g., due to planar transition states), requiring chiral HPLC for resolution .
- Solvent Effects : Polar solvents (e.g., EtOH vs. THF) influence enolate reactivity and product distribution. EPA reports note that THF minimizes side reactions compared to ethers .
- Catalyst Variability : Ni vs. Co catalysts in analogous systems produce divergent regioselectivity, necessitating pilot screening .
Safety and Handling Protocols
Q: What precautions are critical when handling this compound? A: Key safety measures include:
- Toxicity : Acute toxicity (Oral LD50 ~2000 mg/kg) mandates gloves and fume hood use .
- Storage : Store under nitrogen at –20°C to prevent ester hydrolysis.
- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
